Carbanilic acid, N-(dimethylcarbamoylmethyl)-, ethyl ester
Description
Carbamates are widely studied for their biological activities, including antimicrobial, insecticidal, and pharmaceutical applications . This compound’s structure combines the carbamate moiety with a dimethylcarbamoyl substituent, which may enhance its stability and interaction with biological targets.
Properties
CAS No. |
101265-52-5 |
|---|---|
Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethyl N-[2-(dimethylamino)-2-oxoethyl]-N-phenylcarbamate |
InChI |
InChI=1S/C13H18N2O3/c1-4-18-13(17)15(10-12(16)14(2)3)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
InChI Key |
KKKOWMCMYOJAPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CC(=O)N(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbanilic acid, N-(dimethylcarbamoylmethyl)-, ethyl ester typically involves the reaction of carbanilic acid derivatives with dimethylcarbamoyl chloride and ethanol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Carbanilic acid derivative+Dimethylcarbamoyl chloride+Ethanol→Carbanilic acid, N-(dimethylcarbamoylmethyl)-, ethyl ester+HCl
Industrial Production Methods
In industrial settings, the production of carbamates often involves the use of phosgene-free methods to enhance safety and environmental sustainability. One such method includes the reaction of amines with organic carbonates like dimethyl carbonate in the presence of catalysts such as iron-chrome catalysts . This method is advantageous as it avoids the use of toxic and corrosive phosgene.
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, N-(dimethylcarbamoylmethyl)-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbanilic acid and ethanol.
Oxidation: The compound can be oxidized to form N-(dimethylcarbamoylmethyl)carbanilic acid.
Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Alkyl or aryl halides in the presence of a base.
Major Products
Hydrolysis: Carbanilic acid and ethanol.
Oxidation: N-(dimethylcarbamoylmethyl)carbanilic acid.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Carbanilic acid derivatives have been explored as potential pharmaceutical agents due to their ability to interact with biological systems. Research indicates that compounds with carbamate functionalities exhibit good chemical stability and can serve as prodrugs or active pharmaceutical ingredients.
Case Study: Anticancer Activity
A study investigated the anticancer properties of carbamate derivatives, including carbanilic acid derivatives. The results showed that these compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cells. The mechanism involved the modulation of apoptotic pathways, suggesting a promising avenue for drug development .
Agrochemicals
The compound has potential applications in agricultural chemistry as a pesticide or herbicide. Its structural characteristics allow for effective binding to target enzymes in pests or plants, leading to enhanced efficacy.
Data Table: Pesticidal Activity
| Compound Name | Target Organism | Mode of Action | Efficacy (%) |
|---|---|---|---|
| Carbanilic acid derivative A | Aphids | Inhibition of chitin synthesis | 85% |
| Carbanilic acid derivative B | Weeds | Photosynthesis inhibitor | 75% |
Research has shown that these derivatives can effectively control pest populations while minimizing environmental impact due to their selective action .
Polymer Science
In polymer chemistry, carbanilic acid derivatives are utilized as additives or monomers to enhance the properties of polymers. Their incorporation can improve mechanical strength, thermal stability, and chemical resistance.
Case Study: Polymer Blends
A study examined the use of carbanilic acid ethyl ester in polyurethanes. The findings indicated that incorporating this compound resulted in improved tensile strength and flexibility compared to traditional polymer formulations. The enhanced properties were attributed to the intermolecular interactions facilitated by the carbamate groups .
Environmental Applications
Given the increasing concern over environmental sustainability, carbanilic acid derivatives are being investigated for their potential use in bioremediation processes. Their ability to interact with pollutants may aid in the degradation of harmful substances.
Data Table: Biodegradation Rates
| Pollutant | Biodegradation Rate (%) | Time (days) |
|---|---|---|
| Compound X | 60% | 14 |
| Compound Y | 75% | 10 |
Studies have demonstrated that certain carbanilic acid derivatives can enhance microbial degradation pathways, leading to more efficient bioremediation strategies .
Mechanism of Action
The mechanism of action of carbanilic acid, N-(dimethylcarbamoylmethyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This mechanism is similar to that of other carbamate-based inhibitors used in pharmaceuticals and pesticides .
Comparison with Similar Compounds
(a) Ethyl Esters with Aromatic Substituents
(b) Alkyl Ester Variations
- Hexyl phenylcarbamate (CAS 7461-26-9): A longer hexyl ester chain increases hydrophobicity, likely enhancing membrane permeability in biological systems .
- Propyl phenylcarbamate (CAS 5532-90-1): The shorter propyl ester balances lipophilicity and solubility, making it suitable for industrial applications like polymer stabilization .
(c) N-Substituted Derivatives
- Carbanilic acid, 2-tert-butyl-, ethyl ester (CAS 100096-59-1): A bulky tert-butyl group on the aromatic ring may hinder enzymatic degradation, extending half-life .
Data Table: Comparative Analysis of Carbanilic Acid Derivatives
Physicochemical Properties
- Solubility : Ethyl esters generally exhibit moderate water solubility (e.g., ~1–5 mg/mL for similar carbamates), which decreases with longer alkyl chains (e.g., hexyl esters) .
- Stability: The dimethylcarbamoylmethyl group may confer resistance to hydrolysis compared to unsubstituted carbamates, as seen in Carbanilic acid, p-methoxy-, m-diethylaminophenyl ester .
Notes and Limitations
Data Gaps : Direct experimental data on the target compound is sparse; properties are inferred from structural analogs.
Substituent Effects : The dimethylcarbamoylmethyl group’s steric and electronic effects require further study to optimize bioactivity.
Safety Profile : Carbamates can exhibit toxicity (e.g., acetylcholinesterase inhibition), necessitating rigorous toxicity profiling .
Biological Activity
Carbanilic acid derivatives, particularly N-(dimethylcarbamoylmethyl)-ethyl ester, have garnered attention in the field of medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Carbanilic acid, N-(dimethylcarbamoylmethyl)-, ethyl ester is characterized by its carbamate structure, which is known for its ability to interact with various biological targets. The presence of the dimethylcarbamoyl moiety enhances its lipophilicity and potential for bioactivity.
1. Neuroprotective Effects
Research indicates that compounds similar to N-(dimethylcarbamoylmethyl)-ethyl ester exhibit neuroprotective properties. For instance, a related compound, SP-04 (dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester), has been shown to inhibit acetylcholinesterase (AChE) activity both in vitro and in vivo. This inhibition leads to increased acetylcholine (ACh) levels, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease (AD) .
2. Antioxidant Properties
The antioxidant activity of these compounds is significant. SP-04 and its metabolites demonstrate protective effects against oxidative stress in neuronal cells, mitigating damage from amyloid-beta toxicity . This suggests a potential application in preventing neurodegeneration associated with AD.
3. Anti-inflammatory Activity
Carbanilic acid derivatives have also been evaluated for anti-inflammatory properties. In vitro studies show that certain extracts containing fatty acids and other compounds can inhibit nitric oxide (NO) production in macrophages, indicating a reduction in inflammatory responses . The mechanisms involve modulation of the NF-κB signaling pathway, which is crucial in inflammation regulation.
Case Study 1: Neuroprotection in Alzheimer's Disease
A study focusing on SP-04 revealed its multi-target approach in neuroprotection. The compound not only inhibited AChE but also acted as an antagonist at sigma-1 receptors, which are implicated in neuroprotection and modulation of neurotransmission . The results demonstrated that treatment with SP-04 significantly improved cognitive function in animal models of AD.
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, the anti-inflammatory effects of various carbanilic acid derivatives were assessed using RAW 264.7 macrophage cells. The ethyl acetate extract exhibited the highest inhibition of NO production without cytotoxic effects on the cells . This underscores the potential therapeutic applications of these compounds in managing inflammatory diseases.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
